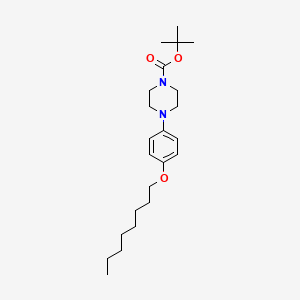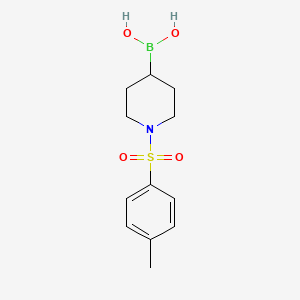![molecular formula C9H13BrN2S B13992744 1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
1-[4-(Bromomethyl)-2-thiazolyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Bromomethyl)-2-thiazolyl]piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidinemethanol with bromine to form 4-(bromomethyl)piperidine, which is then reacted with 2-thiazolyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Biaryl or heteroaryl compounds formed via cross-coupling reactions.
Aplicaciones Científicas De Investigación
1-[4-(Bromomethyl)-2-thiazolyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[4-(Bromomethyl)-2-thiazolyl]piperidine involves its interaction with molecular targets through its bromomethyl and thiazole functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, modulating their function .
Comparación Con Compuestos Similares
4-(Bromomethyl)piperidine: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
2-(Bromomethyl)thiazole: Lacks the piperidine ring, limiting its potential interactions with biological targets.
1-Boc-4-(Bromomethyl)piperidine: Contains a Boc-protected amine, which can be deprotected to yield the free amine for further functionalization
Uniqueness: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine is unique due to the presence of both the bromomethyl and thiazole functional groups, which confer a combination of reactivity and biological activity not found in the individual components. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H13BrN2S |
|---|---|
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
Clave InChI |
IDVLOAGLTMSMQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=CS2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)

